4-Azido-N-methylspiperone

Dopamine D2 receptor Photoaffinity labeling Receptor binding affinity

4-Azido-N-methylspiperone (synonym: 4-azidomethylspiperone; CAS 104820-55-5) is a synthetic aryl azide derivative of the butyrophenone neuroleptic spiperone, classified within the 1,3,8-triazaspiro[4.5]decan-4-one series. In its tritiated form ([³H]AMS), it functions as a photoaffinity label for the dopamine D2 receptor, binding reversibly with high affinity in the dark and forming a covalent attachment to the receptor protein upon UV photolysis.

Molecular Formula C24H27FN6O2
Molecular Weight 450.5 g/mol
CAS No. 104820-55-5
Cat. No. B034886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-N-methylspiperone
CAS104820-55-5
Synonyms4-azido-N-methylspiperone
4-azidomethylspiperone
Molecular FormulaC24H27FN6O2
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N=[N+]=[N-]
InChIInChI=1S/C24H27FN6O2/c1-29-17-31(21-10-8-20(9-11-21)27-28-26)24(23(29)33)12-15-30(16-13-24)14-2-3-22(32)18-4-6-19(25)7-5-18/h4-11H,2-3,12-17H2,1H3
InChIKeyFLOKIYHOMPQMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-N-methylspiperone (CAS 104820-55-5): A High-Affinity Photoaffinity Probe for Dopamine D2 Receptor Characterization and Procurement


4-Azido-N-methylspiperone (synonym: 4-azidomethylspiperone; CAS 104820-55-5) is a synthetic aryl azide derivative of the butyrophenone neuroleptic spiperone, classified within the 1,3,8-triazaspiro[4.5]decan-4-one series [1]. In its tritiated form ([³H]AMS), it functions as a photoaffinity label for the dopamine D2 receptor, binding reversibly with high affinity in the dark and forming a covalent attachment to the receptor protein upon UV photolysis [2]. First reported in 1986 by Seeman and Niznik, this compound enabled the first direct molecular-weight identification of the D2 receptor ligand-binding subunit via SDS-PAGE fluorography, establishing the canonical Mr 92,000 band [1][2].

Why Generic Substitution Fails: Quantified Affinity Gaps Among D2 Photoaffinity Labels Preclude Interchangeable Use of 4-Azido-N-methylspiperone


D2 dopamine receptor photoaffinity probes cannot be treated as interchangeable commodities because their binding affinities span nearly three orders of magnitude—from 70 pM ([³H]AMS) to 14 nM (iodoazidoclebopride) [1][2]. These affinity differences translate directly into differential receptor occupancy at experimental working concentrations, altering covalent labeling efficiency, signal-to-noise ratios in fluorographic detection, and the ability to label low-abundance receptor populations in extra-striatal tissues [1][3]. Furthermore, probes from different chemical classes (spiperone-based vs. benzamide-based) recognize distinct receptor epitopes and differentially label receptor monomers versus dimers, fundamentally changing the experimental outcome [3][4]. Selecting a probe without accounting for these quantifiable performance gaps risks failed photoincorporation, ambiguous band identification, or mischaracterization of receptor quaternary structure.

Quantitative Differentiation of 4-Azido-N-methylspiperone ([³H]AMS) from Competing D2 Receptor Photoaffinity Probes


Sub-Picomolar D2 Receptor Affinity: [³H]AMS (Kd 70 pM) vs. Benzamide-Class and Other Spiperone-Derived Photoaffinity Labels

[³H]AMS (4-azido-N-methylspiperone) binds to canine striatal D2 receptors with a dissociation constant (Kd) of 70 pM (0.07 nM), representing the highest affinity among all reported D2 photoaffinity probes [1]. This exceeds the affinity of the spiperone-derived [¹²⁵I]N-NAPS (Kd ≈ 1.6 nM in rat striatal membranes) by approximately 23-fold [2], the benzamide probe [³H]azidosulpride (Kd = 3.1 ± 0.2 nM in rat striatum) by approximately 44-fold [3], and the clebopride-derived iodoazidoclebopride (Kd = 14 nM in canine striatum) by 200-fold [4]. Even when accounting for species and tissue differences across studies, the 1–2 order-of-magnitude affinity advantage of [³H]AMS is consistent and substantial.

Dopamine D2 receptor Photoaffinity labeling Receptor binding affinity Kd comparison

Azido Modification Without Affinity Penalty: [³H]AMS Retains Parent N-Methylspiperone-Level D2 Binding

Introduction of the photoreactive 4-azido substituent onto the N-methylspiperone scaffold does not impair D2 receptor binding affinity. [³H]AMS exhibits a Kd of 70 pM in canine striatal membranes [1], which is comparable to the Kd of 87 pM reported for the non-azido parent ligand [³H]N-methylspiperone in rat striatum [2], and virtually identical to the 75 pM Kd reported for [¹¹C]N-methylspiperone in baboon striatum [3]. This stands in marked contrast to other photoaffinity derivatization strategies: conversion of clebopride (Kd = 1.5 nM) to azidoclebopride elevates the Kd to 21 nM (a 14-fold affinity loss) [4], and the benzamide DO-710 loses substantial affinity upon azido substitution to yield azidosulpride (Kd = 3.1 nM) [5]. The spiperone N-methyl position tolerates the 4-azidophenyl substitution with minimal steric or electronic penalty, preserving near-native D2 affinity.

Structure-activity relationship Azido substitution Binding affinity retention Spiperone analog

Defined Covalent Incorporation Target: Mr 92,000 Peptide as a Molecular Fingerprint Distinct from NAPS (Mr 94,000) and Azidosulpride (Mr 85,000)

Upon photolysis, [³H]AMS covalently incorporates into a single major peptide of Mr 92,000 in canine striatal membranes, as visualized by SDS-PAGE fluorography [1]. This molecular mass differs from the Mr 94,000 peptide labeled by the spiperone-derived [¹²⁵I]N-NAPS in multiple species and tissues [2], and from the Mr 85,000 band labeled by the benzamide probe [³H]azidosulpride in rat striatum, anterior pituitary, and olfactory bulb [3]. The 92-kDa band represents the fully glycosylated D2 receptor ligand-binding subunit; minor specifically labeled bands at Mr 70,000–55,000 observed with [³H]AMS under certain conditions were demonstrated to result from metal-dependent proteolytic degradation of the parent 92-kDa peptide, not from labeling of distinct receptor subtypes [1]. This established a reference mass that facilitated subsequent deglycosylation studies revealing a common core peptide of Mr ~44,000 across D2 receptor preparations.

Receptor molecular weight SDS-PAGE fluorography Photoaffinity labeling D2 receptor subunit identification

Photolysis-Gated Irreversible Covalent Labeling: Functional Differentiation from Reversible Ligands [³H]NMSP and [³H]Spiperone

[³H]AMS exhibits a dual binding mode not available to conventional reversible radioligands: in the absence of UV light, it binds reversibly to D2 receptors with high affinity (Kd 70 pM), enabling standard equilibrium binding protocols; upon photolysis, the aryl azide generates a reactive nitrene that forms a covalent bond with the receptor protein, irreversibly tagging the binding subunit [1]. This covalent labeling was demonstrated to be stereoselectively blocked by D2 antagonists and agonists with the appropriate pharmacological rank order, confirming that covalent incorporation occurs specifically at the ligand-binding site [1]. In contrast, [³H]N-methylspiperone (Kd 87 pM) [2] and [³H]spiperone (Kd ~130 pM in rat striatum) [3] are purely reversible ligands that dissociate during SDS-PAGE sample preparation, precluding their use for receptor subunit identification, purification tracking, or any application requiring permanent receptor–ligand conjugation.

Covalent labeling Photolysis Irreversible binding Receptor purification tracking

Spiperone-Pharmacophore D2 Selectivity vs. Benzamide Probes: Differential Labeling of Receptor Monomers and Dimers

[³H]AMS belongs to the spiperone-derived class of D2 photoaffinity probes, which exhibit a distinct receptor labeling pattern compared to benzamide-based probes. Studies using the closely related spiperone photoaffinity probe [¹²⁵I]azidophenethylspiperone demonstrated that spiperone-congener photoaffinity labels exclusively tag the D2 receptor monomer (~94 kDa), whereas benzamide-derived probes such as [¹²⁵I]-4-azido-5-iodonemonapride label both D2 monomers and dimers, despite being used at equivalently high concentrations (6 nM) [1]. This differential labeling pattern is attributed to the distinct binding epitopes recognized by spiperone-based versus benzamide-based ligands within the D2 receptor [1]. The D2 binding specificity of [³H]AMS was pharmacologically validated: its binding was competitively inhibited by dopaminergic agonists and antagonists with an appropriate D2 rank-order potency, and photolabeling was stereoselectively blocked by D2-selective agents [2].

D2 receptor dimerization Spiperone pharmacophore Benzamide probe Receptor quaternary structure

Optimal Research Application Scenarios for 4-Azido-N-methylspiperone Based on Quantitative Differentiation Evidence


SDS-PAGE Fluorographic Identification and Molecular Weight Determination of the D2 Dopamine Receptor Ligand-Binding Subunit

The photolysis-gated covalent incorporation of [³H]AMS into the Mr 92,000 D2 receptor peptide [1], combined with its sub-picomolar affinity (Kd 70 pM) that ensures high receptor occupancy at low probe concentrations, makes this compound the reference-standard probe for SDS-PAGE-based identification of the D2 receptor binding subunit. The tritium label enables high-resolution fluorographic detection following gel electrophoresis, a methodological advantage over ¹²⁵I-based probes for precise band localization [1]. This application was historically foundational: the 92-kDa band identified with [³H]AMS became the canonical molecular signature of the D2 receptor and enabled subsequent deglycosylation studies that revealed the 44-kDa core protein [1].

Tracking D2 Receptor Purification Across Chromatographic Steps via Covalent Affinity Tagging

Because [³H]AMS forms an irreversible covalent attachment to the D2 receptor upon photolysis, the radiolabeled receptor can be monitored through multiple protein purification steps—including lectin affinity chromatography, hydroxylapatite chromatography, and gel filtration—without loss of the radioactive tag due to ligand dissociation [1]. This capability is unique to photoaffinity labels and unavailable with reversible radioligands such as [³H]spiperone or [³H]NMSP, which would dissociate during column washing or detergent solubilization. The retained high affinity (Kd 70 pM) ensures efficient pre-labeling of receptor prior to solubilization and purification, minimizing probe consumption [1].

Proteolytic Degradation and Limited Proteolysis Studies of the D2 Receptor

[³H]AMS photolabeling followed by controlled proteolysis and SDS-PAGE fluorography enables mapping of D2 receptor structural domains. Niznik et al. (1986) demonstrated that the minor specifically labeled bands at Mr 70,000–55,000 observed under certain preparation conditions resulted from metal-dependent proteolytic degradation of the parent 92-kDa peptide, rather than labeling of distinct receptor subtypes [1]. This established [³H]AMS as a validated tool for distinguishing full-length receptor from proteolytic fragments, a critical quality control application in receptor biochemistry where ambiguous band patterns could otherwise be misinterpreted as receptor heterogeneity [1].

D2 Receptor Monomer-Specific Labeling for Quaternary Structure Studies

Spiperone-derived photoaffinity probes including [³H]AMS label the D2 receptor monomer selectively, in contrast to benzamide-class probes that label both monomers and dimers [2]. This monomer-specific labeling pattern makes [³H]AMS the appropriate choice when experiments require unambiguous identification of the monomeric D2 binding subunit without confounding signals from dimeric or higher-order oligomeric species. This property is particularly relevant for studies investigating the monomer–dimer equilibrium of D2 receptors, where a probe that exclusively labels the monomer provides a cleaner baseline for quantitative densitometric analysis [2].

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